N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJVIGWFBHNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions. The tetrahydroisoquinoline sulfonyl group is then introduced via sulfonylation reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. A study synthesized various thiazole derivatives and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives had notable antimicrobial activities, suggesting that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be a lead compound in the development of new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay indicated that some derivatives were particularly effective in inhibiting cancer cell proliferation. Molecular docking studies further elucidated the binding interactions between the compound and cancer-related targets, reinforcing its potential as an anticancer agent .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy using the turbidimetric method. Compounds labeled d1, d2, and d3 demonstrated significant activity against various microbial strains, indicating that modifications on the thiazole ring can enhance antimicrobial properties. This suggests a pathway for developing new antibiotics based on the structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide .
Case Study 2: Anticancer Activity
In another study focused on neurodegenerative diseases with depression comorbidity, a series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase and cholinesterase enzymes. Among these compounds, certain derivatives exhibited excellent activity in reducing depression-like behavior in animal models while also showing anticancer properties against breast cancer cells .
Summary of Findings
| Application | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Turbidimetric method | Compounds d1, d2, d3 showed significant activity |
| Anticancer | SRB assay | Effective against MCF7 breast cancer cell line |
| Neurodegenerative | In vitro enzyme assays | Compounds reduced immobility time significantly |
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Replaces the benzamide and tetrahydroisoquinoline sulfonyl groups with a pyridin-2-amine and 4'-fluorobiphenyl. This compound exhibited antibacterial and antiproliferative activities, suggesting that biphenyl substituents enhance interactions with hydrophobic protein pockets.
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (): Features a trifluoromethylphenyl group on the thiazole instead of bromophenyl.
Modifications in the Sulfonyl Group
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Substitutes tetrahydroisoquinoline with a diethylsulfamoyl group.
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Utilizes a methyl-phenyl sulfamoyl group, balancing lipophilicity and hydrogen-bonding capacity. This modification could influence blood-brain barrier penetration compared to bulkier tetrahydroisoquinoline derivatives.
Physicochemical Properties
*Calculated based on structural analogues in .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiazole ring, which is known for its various medicinal properties, including antimicrobial and anticancer activities. The presence of a bromophenyl group enhances its biological profile.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In one study, derivatives of thiazole were evaluated for their in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated promising activity:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| d1 | Moderate | Weak | Weak |
| d2 | Strong | Moderate | Moderate |
| d3 | Weak | Strong | Strong |
The mechanism of action for these compounds often involves the inhibition of bacterial lipid biosynthesis and interference with essential cellular processes .
Anticancer Activity
The anticancer potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been evaluated against various cancer cell lines. For instance, a study assessed its effects on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The findings highlighted that certain derivatives exhibited significant cytotoxicity:
| Compound | IC50 (µM) against MCF7 |
|---|---|
| d6 | 5.2 |
| d7 | 3.8 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of thiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of electron-withdrawing groups such as bromine significantly enhanced antimicrobial activity. Notably, compounds with thiazole rings showed a higher inhibition zone in disk diffusion assays compared to their non-thiazole counterparts .
Case Study 2: Anticancer Mechanism Exploration
A molecular docking study was conducted to explore the binding interactions between N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide and estrogen receptors in breast cancer cells. The study revealed that this compound binds effectively to the receptor's active site, potentially modulating its activity and influencing cell proliferation pathways .
Q & A
Q. What synthetic strategies are reported for constructing the thiazole and tetrahydroisoquinoline moieties in this compound?
The thiazole core is typically synthesized via Hantzsch thiazole cyclization using α-halo carbonyl compounds (e.g., N-chloroacetyl anthranilic acid derivatives) and thiourea analogs under reflux conditions . The tetrahydroisoquinoline sulfonyl group is introduced via sulfonylation of the thiazole amine using 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in dichloromethane with triethylamine as a base. Regioselective benzoylation at the sulfonamide nitrogen completes the synthesis .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : and NMR confirm regiochemistry: the thiazole C-H proton appears as a singlet at δ 7.8–8.1 ppm, while the tetrahydroisoquinoline methylene protons show multiplet splitting (δ 3.2–4.1 ppm) .
- X-ray crystallography : Resolves conformational details, such as the dihedral angle (42.5°) between the benzamide and tetrahydroisoquinoline planes, and S-O bond lengths (1.43–1.45 Å) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
DoE methodologies (e.g., factorial designs) systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimizing the Hantzsch thiazole cyclization using acetonitrile at 80°C with 1.2 equiv of thiourea improves yields from 45% to 72% . Response surface models further refine conditions for intermediates prone to hydrolysis .
Q. What crystallographic evidence explains the compound’s conformational stability?
Single-crystal studies reveal:
- Planar thiazole ring : Distorted by steric interactions with the 4-bromophenyl group (C-S-C angle = 88.2° vs. ideal 90°) .
- Sulfonyl group geometry : Adopts a staggered conformation (S-O torsion angle = 176.9°) to minimize steric clash with the benzamide .
- Intermolecular interactions : C-H···O hydrogen bonds (2.8–3.1 Å) between sulfonyl oxygen and adjacent aromatic protons stabilize the lattice .
Q. How can contradictory biological activity data be resolved using structural analogs?
Synthesize derivatives with:
- Bromine replacement : Substitute 4-bromophenyl with 4-fluorophenyl to assess halogen-dependent activity .
- Sulfonyl group modification : Replace tetrahydroisoquinoline with piperazine sulfonamides to probe steric effects .
Validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish target-specific effects from physicochemical artifacts .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO gaps) to identify electrophilic centers. The thiazole C2 position shows higher electrophilicity (Fukui = 0.12) than the benzamide carbonyl .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. The sulfonyl group exhibits strong hydrogen bonding with ATP-binding pockets (binding energy = -9.2 kcal/mol) .
Methodological Notes
- Synthetic challenges : Thiazole ring hydrolysis under acidic conditions requires pH control (maintain pH > 5 during workup) .
- Crystallization : Diffraction-quality crystals form in ethyl acetate/n-hexane (1:3) at 4°C over 48 hours .
- Analytical pitfalls : Overlapping NMR signals for tetrahydroisoquinoline protons necessitate - HSQC for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
